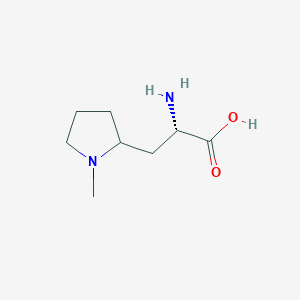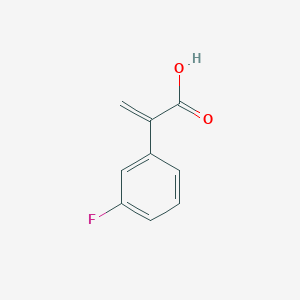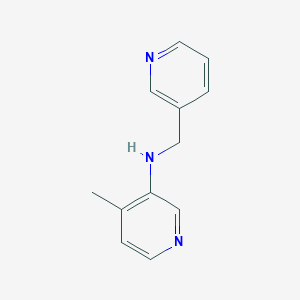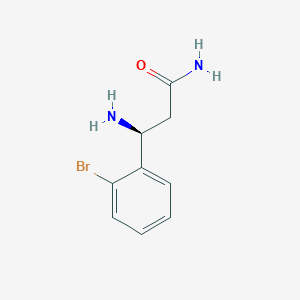
(2S)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid is a chiral amino acid derivative It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to the alpha carbon of the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. This process typically includes the formation of a pyrrolidine ring through intramolecular cyclization reactions . Another approach involves the oxidation of pyrrolidine derivatives, which can be achieved using various oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the use of microwave-assisted organic synthesis (MAOS) has been shown to enhance synthetic efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and pyrrolidine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles or electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(2S)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biological processes such as neurotransmission and enzyme activity . Its unique structure allows it to bind selectively to certain targets, modulating their activity and resulting in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features and biological activities.
3-Iodopyrrole: Another pyrrolidine derivative with applications in drug synthesis and fine chemicals.
2-Methylpyridine: A pyridine derivative with similar synthetic routes and industrial applications.
Uniqueness
(2S)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid is unique due to its chiral nature and the presence of both amino and pyrrolidine groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-methylpyrrolidin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-3-6(10)5-7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)/t6?,7-/m0/s1 |
InChI Key |
BKRBHBJBIWHKNK-MLWJPKLSSA-N |
Isomeric SMILES |
CN1CCCC1C[C@@H](C(=O)O)N |
Canonical SMILES |
CN1CCCC1CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13296597.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-cyanobutanoic acid](/img/structure/B13296605.png)

![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B13296616.png)

![tert-butyl N-[2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13296620.png)
![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine](/img/structure/B13296627.png)



![1-[1-Methyl-3-(oxolan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13296656.png)


